4-Propylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCNAHPCAQHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620640 | |
| Record name | 4-Propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121193-17-7 | |
| Record name | 4-Propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Propylbenzamide
Strategies for the Direct Synthesis of 4-Propylbenzamide
The direct formation of the this compound scaffold can be achieved through several reliable synthetic strategies, primarily involving the creation of the amide bond from a pre-functionalized propyl-substituted benzene (B151609) ring or by installing the propyl group onto a pre-existing benzamide (B126).
The most common and direct approach to synthesizing this compound involves the amidation of 4-propyl-substituted benzoyl precursors. This can be accomplished starting from either 4-propylbenzoic acid or its more reactive derivative, 4-propylbenzoyl chloride.
The reaction of 4-propylbenzoyl chloride with an amine source, such as ammonia (B1221849), is a standard and efficient method. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine to form the amide bond. slideshare.net Alternatively, 4-propylbenzoic acid can be directly coupled with an amine. This transformation requires the use of coupling agents or activating reagents to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the amidation reaction. google.com A variety of modern reagents have been developed to facilitate this direct amidation under mild conditions, offering high yields and avoiding the need to handle corrosive acyl chlorides. For instance, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for the direct amidation of carboxylic acids. libretexts.org
| Precursor | Reagent(s) | Key Conditions | Product | Reference(s) |
| 4-Propylbenzoic acid | Amine, Coupling Agent (e.g., DCC, EDC) | Typically room temperature or mild heating | This compound | google.com |
| 4-Propylbenzoic acid | Amine, Methyltrimethoxysilane (MTM) | Toluene, heat | This compound | libretexts.org |
| 4-Propylbenzoyl chloride | Ammonia or Amine | Aprotic solvent (e.g., DCM, THF) | This compound | slideshare.netgoogle.com |
Introducing the 4-propyl group onto an existing benzamide core is a less common strategy due to the electronic properties of the benzamide ring. The amide group is an electron-withdrawing, deactivating group for electrophilic aromatic substitution, which makes reactions like the Friedel-Crafts reaction challenging. libretexts.org
Standard Friedel-Crafts alkylation of benzene with an n-propyl halide (e.g., n-propyl chloride) in the presence of a Lewis acid like AlCl₃ is known to produce a mixture of products, including the rearranged isopropylbenzene (cumene) as the major product, due to the formation of a more stable secondary carbocation from the initial primary carbocation. youtube.comgauthmath.com To avoid this rearrangement, Friedel-Crafts acylation is preferred.
However, performing a Friedel-Crafts acylation directly on benzamide with propanoyl chloride and AlCl₃ is generally ineffective because the amide group deactivates the ring towards the reaction. masterorganicchemistry.com Special conditions are required to overcome this limitation. One reported method involves the use of cyanuric chloride and AlCl₃ to activate carboxylic acids for Friedel-Crafts acylation, which could potentially be adapted for amide substrates. organic-chemistry.org More recent research has shown that "twisted" amides, where the resonance between the nitrogen lone pair and the carbonyl is sterically inhibited, can function as acylating agents in Friedel-Crafts reactions. nih.gov These advanced methods could provide a pathway for the direct acylation of a pre-formed benzamide ring system, followed by reduction of the resulting ketone to yield the desired this compound.
Synthesis of Novel this compound Derivatives and Analogues
The this compound scaffold serves as a versatile template for the synthesis of a wide array of novel derivatives and analogues through various chemical transformations.
The benzene ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the alkyl (propyl) group and the amide group. The propyl group is an activating, ortho, para-director, while the amide group is a deactivating, meta-director.
In this case, the activating ortho, para-directing effect of the propyl group generally dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). For example, nitration of this compound derivatives using conventional nitrating reagents like a mixture of nitric acid and sulfuric acid would be expected to yield primarily the 3-nitro-4-propylbenzamide product. googleapis.com Similarly, halogenation reactions, such as chlorination or bromination, would also be directed to the positions ortho to the activating propyl group. nih.gov
The nitrogen atom of the amide group in this compound can be functionalized through N-alkylation or N-acylation reactions to generate a variety of derivatives. N-alkylation with propyl-containing chains, such as propyl halides, can be achieved under basic conditions to yield N-propyl-4-propylbenzamide. thieme-connect.com
A notable method for N-alkylation of amides utilizes primary alcohols as alkylating agents in the presence of a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃). oup.com This approach allows for the formation of N-monoalkylated amides with high selectivity. oup.com For instance, reacting this compound with propan-1-ol under these catalytic conditions would provide an efficient route to N-propyl-4-propylbenzamide.
| Substrate | Reagent(s) | Product | Key Conditions | Reference(s) |
| This compound | Propyl halide, Base (e.g., NaH) | N-Propyl-4-propylbenzamide | Aprotic solvent (e.g., DMF, THF) | thieme-connect.com |
| Benzamide | Propan-1-ol, RuCl₂(PPh₃)₃ | N-Propylbenzamide | 180 °C | oup.com |
Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example that can be employed to generate complex propylbenzamide-containing scaffolds. wikipedia.org In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acetamidoamide. techniques-ingenieur.frmdpi.com By using 4-propylbenzoic acid as the carboxylic acid component, diverse and complex structures incorporating the this compound motif can be readily assembled. organic-chemistry.org
Another approach involves tandem reactions where multiple bond-forming events occur sequentially in a one-pot process. For example, a palladium-catalyzed three-component reaction of o-aminophenols, benzoyl chlorides, and aryl iodides has been developed for the synthesis of o-arylated benzamides. acs.org Adapting this methodology using 4-propylbenzoyl chloride could lead to complex, substituted this compound derivatives. Furthermore, transition-metal-free MCRs involving arynes, isocyanides, and water can furnish benzamide derivatives, offering another route to complex scaffolds. organic-chemistry.orgnih.govacs.org
Mechanistic Studies and Reaction Kinetics of Propylbenzamide Synthesis
The synthesis of this compound, like other amides, can be achieved through various synthetic routes. The mechanistic pathways and reaction kinetics are intrinsically linked to the chosen methodology, be it direct amidation, a catalyzed process, or the use of activating agents. While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from mechanistic studies of analogous benzamide and general amide formation reactions.
The formation of an amide bond fundamentally involves the condensation of a carboxylic acid (or its derivative) and an amine. A common route to this compound would be the reaction of 4-propylbenzoic acid with ammonia or a suitable amine precursor. Mechanistic investigations into direct amide formation reveal that the reaction between a carboxylic acid and an amine can follow second-order kinetics. researchgate.net The process is often understood to proceed through a neutral intermediate pathway, which is facilitated by the dimerization of the carboxylic acid through mutual hydrogen bonding. researchgate.net This dimerization is a key aspect, and the equilibrium between the free acid and amine forms and the corresponding ammonium (B1175870) carboxylate salt plays a crucial role. For the amidation to proceed efficiently via a thermal dehydration route, the equilibrium must favor the free forms. researchgate.net
In hydrothermal synthesis conditions, which can be seen as a model for prebiotic peptide formation, the direct condensation of carboxylic acids and amines to form amides has been shown to be a feasible pathway without the need for mineral catalysts. sci-hub.se The reaction is proposed to occur via an amine acylation mechanism, and it is significantly inhibited at very high or low pH, suggesting that the reaction proceeds between the neutral forms of the carboxylic acid and the amine. sci-hub.se
For laboratory and industrial synthesis, activating agents are frequently employed to enhance reaction rates and yields. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are common coupling agents. Kinetic studies on amide formation using EDCI, often in the presence of an additive like N-hydroxybenzotriazole (HOBt), have shown that the rate-determining step is typically the reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. luxembourg-bio.comnih.gov The reaction rate in such cases has been found to be independent of the HOBt concentration. luxembourg-bio.comnih.gov The subsequent steps, involving the reaction of the O-acylisourea with the amine (or with HOBt to form a more stable active ester), are generally faster but crucial for determining the final product distribution. luxembourg-bio.com The pH of the reaction medium significantly influences the rate of O-acylisourea formation, with studies indicating a second-order reaction between the doubly protonated form of EDCI and the carboxylate anion. luxembourg-bio.comnih.gov
Another classical method for activating carboxylic acids is their conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂). rsc.org This highly reactive intermediate then readily undergoes nucleophilic acyl substitution with an amine to form the amide. The reaction is typically fast and efficient. The mechanism involves the formation of a chlorosulfite ester intermediate from the carboxylic acid and thionyl chloride, which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride.
Catalytic methods for direct amidation have also been developed. Boronic acid derivatives, for instance, have been shown to be highly active catalysts for the direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org The proposed catalytic cycle involves the formation of an acylborate intermediate.
The kinetics of amide formation are also influenced by the solvent. For the reaction of 2,2,2-trichloro-1-arylethanones with various alkylamines, the reaction order with respect to the amine was found to be dependent on the solvent, being third-order in n-heptane or dichloromethane (B109758) and second-order in dioxane, tetrahydrofuran, or acetonitrile. lookchem.com
The following table summarizes kinetic data for relevant amide formation reactions, providing a framework for understanding the kinetics of this compound synthesis.
| Reaction | Method/Catalyst | Solvent | Order | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 4-Phenylbutyric acid + Aniline | Thermal Dehydration | - | 2 | 0.21 - 1.26 mL·mol⁻¹·s⁻¹ (at 130-170 °C) | 66 kJ·mol⁻¹ | researchgate.net |
| Carboxylic acid + Methionine Isopropyl Ester | EDCI/HOBt | 1-Methyl-2-pyrrolidinone | 2 | kP = 4.1 x 10⁴ M⁻¹·s⁻¹ (at 20 °C) for RCO₂⁻ + EDCIH₂²⁺ | - | luxembourg-bio.comnih.gov |
| Benzylamine + Acetic Acid | Hydrothermal Synthesis | Water | - | ~0.2 h⁻¹ (apparent) | - | sci-hub.se |
| Cyclohexylamine + Acetic Acid | Hydrothermal Synthesis | Water | - | ~0.05 h⁻¹ (apparent) | - | sci-hub.se |
| Various Amides + Chlorine (leading to N-chloramide) | Chlorination | Water (pH 8) | 2 | 5.8 x 10⁻³ - 1.8 M⁻¹·s⁻¹ (apparent) | 62-88 kJ·mol⁻¹ | epfl.chresearchgate.net |
Advanced Spectroscopic and Crystallographic Elucidation of 4 Propylbenzamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Propylbenzamide, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-propylbenzamide, in deuterochloroform (CDCl₃) shows distinct signals corresponding to each unique proton environment. rsc.orgrsc.org The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region. rsc.org The protons of the propyl group are observed in the upfield region, with the terminal methyl (CH₃) group appearing as a triplet, the adjacent methylene (B1212753) (CH₂) group as a multiplet (sextet), and the methylene group attached to the nitrogen as a multiplet (quartet). rsc.orgrsc.org The amide (NH) proton usually presents as a broad singlet. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For benzamides, the carbonyl (C=O) carbon signal is characteristically found in the highly deshielded region of the spectrum. rsc.org The aromatic carbons show several distinct signals in the intermediate region. The signals for the three carbons of the propyl group appear in the upfield, shielded region of the spectrum. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Propylbenzamide Analogs Data is based on N-propylbenzamide and other related structures as direct spectral data for this compound is not available in the provided search results.
| Nucleus | Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Reference |
|---|---|---|---|---|
| ¹H NMR | Aromatic (Ar-H) | 7.40 - 7.80 | Multiplet | rsc.orgrsc.org |
| Amide (NH) | ~6.20 | Broad Singlet | rsc.org | |
| N-CH₂- | 3.34 - 3.42 | Multiplet | rsc.org | |
| -CH₂-CH₃ | 1.60 - 1.65 | Multiplet | rsc.org | |
| -CH₃ | ~0.96 | Triplet | rsc.org | |
| ¹³C NMR | Carbonyl (C=O) | ~167.5 | - | rsc.org |
| Aromatic (Ar-C) | 127 - 135 | - | rsc.orgmdpi.com | |
| N-CH₂- | ~42.1 | - | mdpi.com | |
| -CH₂-CH₃ | ~22.5 | - | mdpi.com | |
| -CH₃ | ~11.4 | - | mdpi.com |
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a molecule, which aids in its structural confirmation. wikipedia.org For this compound (C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 163.
The fragmentation of benzamides is well-characterized. wikipedia.org The dissociation of the energetically unstable molecular ion provides structural information. wikipedia.org Common fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the bond between the nitrogen and the propyl group.
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage.
Cleavage of the Propyl Chain: Fragmentation within the propyl group itself, leading to the loss of methyl or ethyl radicals.
Formation of Benzoyl Cation: A prominent peak often observed in the mass spectra of benzamides corresponds to the benzoyl cation or its substituted variants.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
Key vibrational modes for this compound include:
N-H Stretching: Primary amides show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nobraintoosmall.co.nz
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹. nobraintoosmall.co.nz
C=O Stretching (Amide I Band): This is a very strong and sharp absorption band, typically found in the range of 1630-1695 cm⁻¹. nobraintoosmall.co.nz For solid-state samples, this band can be found around 1645 cm⁻¹. mdpi.com
N-H Bending (Amide II Band): This band, arising from the in-plane bending of the N-H bond, appears around 1590-1650 cm⁻¹. nobraintoosmall.co.nz
Aromatic C=C Stretching: These absorptions occur in the 1450-1600 cm⁻¹ region.
C-N Stretching: This vibration is typically observed in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| N-H Stretch | Primary Amide | 3300 - 3500 (two bands) | Weak-Medium | nobraintoosmall.co.nz |
| Aromatic C-H Stretch | Benzene Ring | >3000 | Variable | nobraintoosmall.co.nz |
| Aliphatic C-H Stretch | Propyl Group | 2850 - 3000 | Medium-Strong | nobraintoosmall.co.nz |
| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1695 | Strong | mdpi.comnobraintoosmall.co.nz |
| N-H Bend (Amide II) | Primary Amide | 1590 - 1650 | Medium | nobraintoosmall.co.nz |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable | - |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. carleton.eduuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated. uol.de
While the specific crystal structure of this compound is not available in the searched literature, the analysis of related benzamide (B126) structures provides a clear understanding of the expected solid-state features. mdpi.com
A critical feature of the crystal structure of primary amides like this compound is the formation of extensive hydrogen bonding networks. mdpi.com The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). cam.ac.uk In the solid state, molecules of this compound are expected to form robust intermolecular N-H···O hydrogen bonds. iucr.orgnih.gov These interactions are fundamental in directing the orientation of molecules relative to one another. yasara.org Often, benzamides form centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic ring motif. These dimers can then further assemble into larger chains or sheets. researchgate.net
Other Spectroscopic Techniques for Solution-State Studies (e.g., UV-Vis, Raman)
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the excitation of electrons to higher energy states. bioglobax.com The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorptions characteristic of a substituted benzene ring. These typically arise from π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. Shifting of these bands compared to unsubstituted benzamide can provide information about the electronic effects of the propyl substituent. up.ac.za
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule and is complementary to IR spectroscopy. google.com For this compound, strong Raman signals would be expected for the symmetric vibrations of the aromatic ring and the C=O stretching vibration. In some cases, low-frequency modes related to lattice vibrations can be observed in the solid-state Raman spectrum, providing insight into the crystal structure.
Computational Chemistry and Molecular Modeling of 4 Propylbenzamide Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the properties of a molecule from first principles. These calculations provide insights into the molecule's stability, electronic characteristics, and reactive sites.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Propylbenzamide Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of 4-Propylbenzamide when it interacts with biological targets such as proteins or enzymes. These simulations provide a high-resolution view of the conformational changes, interaction energies, and the role of the surrounding solvent, offering a comprehensive picture of the binding process at an atomic level.
The biological activity of a small molecule like this compound is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to a biological target's binding site. MD simulations in simulated biological environments (typically aqueous solutions at physiological temperature and pressure) are instrumental in exploring the molecule's conformational landscape.
For this compound, conformational flexibility arises primarily from the rotation around several key single bonds: the bond connecting the propyl group to the phenyl ring and the bond between the phenyl ring and the amide group. While the amide bond itself has a significant double-bond character that restricts rotation, the orientation of the amide plane relative to the aromatic ring is a critical conformational parameter. Studies on related benzamide (B126) derivatives have shown that the planar conformation is not always the most stable, and non-planar, twisted conformations are often preferred, with dihedral angles around the C-C bond (ring-amide) typically deviating from 0 degrees. nih.gov
The n-propyl group adds another layer of flexibility. The rotation around the C-C bonds of the alkyl chain allows it to adopt various conformations, from an extended trans configuration to more compact gauche forms. In the context of a protein binding pocket, the propyl group can adapt its shape to fit into hydrophobic subpockets, maximizing favorable van der Waals interactions. MD simulations can track the time evolution of these dihedral angles, revealing the most populated conformational states and the energy barriers between them. This dynamic adaptability is crucial for achieving a stable and high-affinity binding complex. researchgate.netwustl.edu
| Dihedral Angle | Description | Typical Range (degrees) in MD Simulations | Implication for Binding |
| C(ring)-C(ring)-C(amide)-N | Phenyl-Amide Torsion | ±20 to ±40 | Influences the orientation of H-bond donors/acceptors relative to the target. Non-planar conformations are common. nih.gov |
| C(ring)-C(propyl)-C-C | Propyl Chain Torsion 1 | -180 to +180 (gauche/trans) | Allows the alkyl chain to adapt to the shape of hydrophobic pockets. |
| C(propyl)-C-C-C | Propyl Chain Torsion 2 | -180 to +180 (gauche/trans) | Further flexibility for optimal packing and van der Waals contacts. |
Water is a critical component of biological systems and plays a multifaceted role in the binding of a ligand to its target. nih.gov MD simulations that explicitly model water molecules are essential for understanding these solvent effects. The process of this compound binding to a protein involves the displacement of water molecules from both the ligand's surface and the protein's binding site, a process known as desolvation. nih.gov
The this compound molecule presents a dual nature to the solvent: the hydrophobic phenyl ring and propyl chain, and the hydrophilic amide group capable of forming hydrogen bonds.
Polar Interactions: The amide group of this compound can form hydrogen bonds with surrounding water molecules. For binding to occur, these ligand-water hydrogen bonds must be broken and replaced by more favorable hydrogen bonds with amino acid residues in the binding site.
MD simulations can quantify the energetic cost of desolvation. The free energy change associated with moving water molecules from a binding pocket to the bulk can be calculated, revealing "unhappy" or high-energy water molecules that are prime candidates for displacement by parts of a ligand. nih.gov For this compound, displacing such water molecules with its propyl group would be a key driver for binding affinity. Furthermore, simulations can identify stable, "structural" water molecules that may bridge interactions between the ligand and the protein, forming a critical part of the binding complex. The dynamic nature of water molecules at the interface of the ligand-target complex can influence the kinetics of binding and dissociation. nih.gov
| Interaction Component | Description | Energetic Contribution to Binding |
| Ligand Desolvation | Energy required to remove water from the surface of this compound. | Unfavorable (Penalty) |
| Binding Site Desolvation | Energy required to remove water from the receptor's binding pocket. | Unfavorable (Penalty) |
| Favorable Water Displacement | Entropic gain from releasing ordered water from hydrophobic surfaces. | Favorable (Driving Force) |
| Water-Mediated H-Bonds | Water molecules bridging interactions between the ligand and target. | Can be Favorable or Unfavorable |
Computational Structure-Activity Relationship (SAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. creative-biolabs.com For a series of this compound analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
The process involves several key steps:
Data Set Assembly: A collection of benzamide derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is required. This set is typically divided into a training set for model development and a test set for validation. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound and its analogs, relevant descriptors would include:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (related to the reactivity of the amide and aromatic systems).
Steric Descriptors: Molecular weight, volume, surface area, Kier's shape indices (describing the size and shape of substituents). nih.gov
Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which is significantly influenced by the propyl group and other substituents.
Topological Descriptors: Molecular connectivity indices that describe the branching and arrangement of atoms. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred). nih.govnih.gov
A hypothetical QSAR study on this compound analogs might reveal that increasing the hydrophobicity (LogP) of the substituent at the 4-position enhances activity up to a certain point (a "hydrophobic cliff"), while the electronic properties of the amide group are critical for receptor interaction. Such insights are invaluable for rational drug design. nih.govtandfonline.com
| Compound | R-Group (at para position) | LogP | Molecular Weight | Biological Activity (pIC₅₀) |
| 1 | -H | 2.10 | 121.14 | 5.2 |
| 2 | -Methyl | 2.61 | 135.17 | 5.8 |
| 3 | -Ethyl | 3.12 | 149.20 | 6.3 |
| 4 (this compound) | -Propyl | 3.63 | 163.22 | 6.7 |
| 5 | -Butyl | 4.14 | 177.25 | 6.5 |
| 6 | -Cl | 2.80 | 155.58 | 6.1 |
This table contains hypothetical data for illustrative purposes.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By partitioning the crystal space into regions where the electron density of a given molecule dominates, it provides a unique fingerprint of how molecules pack together. This analysis is particularly useful for understanding the forces that stabilize the solid-state structure of this compound.
For a this compound crystal, the Hirshfeld surface analysis would be expected to reveal several key interactions:
N-H···O Hydrogen Bonds: The primary and strongest interaction would be the hydrogen bonds formed between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. These interactions typically form characteristic chains or dimer motifs that are fundamental to the crystal packing of primary amides. researchgate.net
C-H···π Interactions: The hydrogen atoms of the propyl chain or the aromatic ring can interact with the electron-rich face of the phenyl ring of an adjacent molecule.
By quantifying the percentage contribution of each type of contact, Hirshfeld analysis provides a detailed picture of the packing forces. For instance, in similar aromatic molecules, H···H contacts often account for 40-50% of the surface, while contacts involving heteroatoms (like O···H/H···O from the amide group) might contribute 20-30%, signifying the importance of both non-specific and specific interactions in the crystal structure. nih.govstrath.ac.uk
| Intermolecular Contact Type | Expected Contribution (%) | Description |
| H···H | ~45-55% | Van der Waals interactions between H atoms on phenyl and propyl groups. nih.gov |
| O···H / H···O | ~20-30% | Represents the crucial N-H···O hydrogen bonds from the amide group. strath.ac.uk |
| C···H / H···C | ~15-25% | Interactions involving the aromatic ring and alkyl chain with neighboring H atoms. nih.gov |
| C···C | <5% | π-π stacking interactions between aromatic rings. |
| N···H / H···N | <5% | Minor contacts involving the amide nitrogen. |
Percentages are estimates based on typical values for similar organic molecules and may vary for the actual crystal structure.
Biological and Pharmacological Investigations of 4 Propylbenzamide and Its Analogues
In Vitro Biological Activity Profiling
Antimicrobial Efficacy (Antibacterial and Antifungal Activity)
The benzamide (B126) scaffold is a recurring motif in the development of novel antimicrobial agents. Various analogues have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens.
N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Some of these compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov The presence of certain substituents on the phenyl ring, such as methoxy (B1213986) and halo groups, has been observed to slightly enhance antibacterial activity compared to the unsubstituted parent compound. nih.gov For instance, in one study, synthesized N-phenylbenzamides exhibited inhibition zones greater than 14 mm against Staphylococcus aureus and Escherichia coli at a concentration of 25 µg. nih.gov
Furthermore, 2,2'-dithiobis(benzamide) analogues have been investigated for their in vitro activity against Mycobacterium tuberculosis, including strains resistant to common antibiotics like streptomycin (B1217042) and kanamycin. researchgate.net The most potent compound in this series demonstrated a Minimum Inhibitory Concentration (MIC) that was superior or equivalent to these established drugs. researchgate.net
In the realm of antifungal research, N-benzylsalicylamide derivatives have been tested against various human pathogenic fungi. innovareacademics.in While many showed weak activity, N-(4'-chlorobenzyl)salicylamides and N-(3',4'-dichlorobenzyl)salicylamides displayed relatively high in vitro antifungal efficacy, particularly against filamentous fungi such as Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus. innovareacademics.in Some of the most effective derivatives in this series exhibited MIC values of ≤ 7.8 µmol/L against T. mentagrophytes. innovareacademics.in
Table 1: Antimicrobial Activity of Selected Benzamide Analogues
| Compound/Analogue | Microorganism | Activity Metric | Result |
|---|---|---|---|
| N-phenylbenzamides | Staphylococcus aureus | Zone of Inhibition | >14 mm at 25 µg |
| N-phenylbenzamides | Escherichia coli | Zone of Inhibition | >14 mm at 25 µg |
| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | Mycobacterium tuberculosis H37Rv | MIC | Superior or equivalent to streptomycin and kanamycin |
| N-(4'-Chlorobenzyl) salicylamides | Trichophyton mentagrophytes | MIC | ≤ 7.8 µmol/L |
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Benzamide derivatives have been a focus of research for their potential anti-inflammatory effects. These compounds can modulate various inflammatory pathways, offering potential therapeutic avenues for inflammatory conditions.
One area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. A series of novel substituted benzamides have been synthesized and shown to inhibit both COX-1 and COX-2 in vitro. nih.gov Interestingly, some of these compounds were found to be devoid of gastric side effects at effective doses, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another mechanism through which benzamide analogues exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators. For example, certain N-phenylcarbamothioylbenzamides have demonstrated significant in vivo anti-inflammatory potency by inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.gov In studies using a carrageenan-induced paw edema model in mice, some of these derivatives exhibited more potent anti-inflammatory activity than the standard drug, indomethacin (B1671933). nih.gov
The modulation of transcription factors involved in inflammation is another key area of research. Some benzamides and nicotinamides have been shown to inhibit the transcription factor NF-κB, which in turn inhibits the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.gov
Table 2: Anti-inflammatory Activity of Selected Benzamide Analogues
| Compound/Analogue | Target/Model | Activity Metric | Result |
|---|---|---|---|
| Substituted Benzamides | COX-1 and COX-2 | In vitro inhibition | Active |
| N-(2,4-dibromophenyl)- and N-(2-nitrophenylcarbamothioyl) benzamides | Carrageenan-induced paw edema | % Inhibition | 61.45% and 51.76% respectively |
| Metoclopramide (MCA) | NF-κB | In vitro inhibition | 100-200 µM doses inhibit NF-κB in Hela cells |
| N-phenylcarbamothioylbenzamides | Prostaglandin E2 (PGE2) synthesis | In vitro inhibition | Potent inhibition |
Anticancer Potency Against Various Cancer Cell Lines
The benzamide scaffold has been utilized in the design of numerous anticancer agents, with derivatives showing activity against a variety of cancer cell lines through different mechanisms of action.
One significant area of research is the development of benzamide derivatives as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.net Novel N-substituted benzamide derivatives have been synthesized and have shown antiproliferative activities against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). researchgate.net Some of these compounds exhibited comparable or even better antiproliferative activities against specific cell lines when compared to the established HDAC inhibitor, MS-275. researchgate.net
Another approach involves the development of benzamide derivatives that inhibit protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. nih.gov For instance, 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have demonstrated high activity against several cancer cell lines, including K562, HL-60 (leukemia), and MCF-7 (breast cancer), with IC50 values in the low micromolar range. nih.gov
Furthermore, some benzamide derivatives have been found to overcome multidrug resistance in cancer cells. The novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, which is responsible for the efflux of chemotherapeutic drugs from cancer cells. nanobioletters.com In vitro, VKNG-2 was able to reverse the resistance of a colon cancer cell line to drugs like mitoxantrone (B413) and SN-38. nanobioletters.com
Table 3: Anticancer Potency of Selected Benzamide Analogues
| Compound/Analogue | Cancer Cell Line | Activity Metric | Result |
|---|---|---|---|
| N-substituted benzamide derivatives | MCF-7, A549, K562, MDA-MB-231 | Antiproliferative activity | Comparable or better than MS-275 |
| 4-Methylbenzamide-purine hybrids | K562 | IC50 | 2.27 µM |
| 4-Methylbenzamide-purine hybrids | HL-60 | IC50 | 1.42 µM |
| VKNG-2 | S1-M1-80 (colon cancer) | Reversal of resistance | 70-fold increase in mitoxantrone efficacy |
Anticonvulsant Activity and Central Nervous System Effects
Benzamide derivatives have been investigated for their potential as anticonvulsant agents, with several analogues showing promising activity in preclinical models of seizures.
A study on a series of 4-aminobenzamides revealed their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole in mice. nih.govnih.gov In this series, 4-amino-N-amylbenzamide was identified as the most potent against MES, with an ED50 of 42.98 mg/kg. nih.gov The introduction of a second aromatic ring, as in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, led to even more potent compounds, with an anti-MES ED50 of 18.02 mg/kg in mice. nih.govnih.gov
Similarly, a series of 4-nitro-N-phenylbenzamides were synthesized and evaluated for their anticonvulsant properties. nih.gov Several of these compounds were effective in the MES test, with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide being particularly potent, showing greater activity than the established antiepileptic drug phenytoin (B1677684) in rats. nih.gov
The central nervous system effects of benzamides are a broad area of research, with some compounds being developed as antipsychotics. nih.gov While not directly related to anticonvulsant activity, this highlights the ability of the benzamide scaffold to interact with CNS targets.
Table 4: Anticonvulsant Activity of Selected Benzamide Analogues
| Compound/Analogue | Seizure Model | Activity Metric | Result |
|---|---|---|---|
| 4-Amino-N-amylbenzamide | Maximal Electroshock (MES) in mice | ED50 | 42.98 mg/kg |
| d,l-4-Amino-N-(alpha-methylbenzyl)-benzamide | Maximal Electroshock (MES) in mice | ED50 | 18.02 mg/kg |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Maximal Electroshock (MES) in mice | ED50 | 31.8 µmol/kg |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Maximal Electroshock (MES) in rats | Potency | Three times more active than phenytoin |
Antidepressant Activity via Neurotransmitter Receptor Modulation
The benzamide structure is present in several compounds with antidepressant properties, and research has focused on their ability to modulate neurotransmitter systems, particularly the serotonergic system.
Benzamide derivatives have been shown to interact with various serotonin (B10506) (5-HT) receptor subtypes. For example, certain 4-amino-5-chloro-2-methoxy-benzamide derivatives have been characterized as selective 5-HT4 receptor agonists. mdpi.comfrontiersin.org The activation of 5-HT4 receptors is a potential mechanism for antidepressant effects.
A selenopropargylic benzamide, N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), has demonstrated antidepressant-like effects in animal models such as the forced swimming test and the tail suspension test in mice. nih.gov The mechanism of action of this compound was found to involve the serotonergic system, as its effects were prevented by the depletion of serotonin. nih.gov
Furthermore, some benzamide derivatives are used clinically as atypical antipsychotics with antidepressant properties. Amisulpride, for instance, is thought to exert its effects through dopamine (B1211576) D2/D3 receptor blockade and potentially through interactions with serotonin 5-HT7 receptors. nih.gov
Table 5: Antidepressant-like Activity of Selected Benzamide Analogues
| Compound/Analogue | Test/Model | Mechanism of Action | Result |
|---|---|---|---|
| 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | In vitro receptor binding | 5-HT4 receptor agonism | Selective agonism |
| N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB) | Forced swimming test in mice | Serotonergic system modulation | Reduced immobility time |
| Amisulpride | Clinical use | Dopamine D2/D3 and Serotonin 5-HT7 receptor modulation | Antidepressant effects |
Enzyme Inhibition Studies
The benzamide scaffold has proven to be a versatile template for the design of inhibitors for a variety of enzymes, implicating them in numerous therapeutic areas.
Benzamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and other cellular processes. Specifically, 4-phenoxybenzamide derivatives have been developed as selective inhibitors of PARP10, a mono-ADP-ribosyltransferase. researchgate.net Compounds like 4-(4-cyanophenoxy)benzamide have shown cell permeability and the ability to interfere with PARP10 function. researchgate.net
In the field of neurodegenerative diseases, benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Novel N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives have shown potent inhibition of AChE, with inhibition constants (Ki) in the nanomolar range. nih.gov
Benzamide-bearing benzenesulfonamides have also been reported as effective inhibitors of carbonic anhydrases (CAs), specifically isoforms hCA I and hCA II. nanobioletters.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications, for example, in glaucoma. The Ki values for these compounds against hCA I and hCA II were also in the nanomolar range. nanobioletters.com
Table 6: Enzyme Inhibition by Selected Benzamide Analogues
| Compound/Analogue | Enzyme Target | Inhibition Metric | Result |
|---|---|---|---|
| 4-(4-cyanophenoxy)benzamide | PARP10 | IC50 | In the range of 230–710 nM for related compounds |
| 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Acetylcholinesterase (AChE) | Ki | 15.51 ± 1.88 nM |
| Benzamide bearing benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Ki | 4.07 ± 0.38 – 29.70 ± 3.18 nM |
| Benzamide bearing benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Ki | 10.68 ± 0.98 – 37.16 ± 7.55 nM |
Histone Deacetylase (HDAC) Inhibition Mechanisms
Benzamides represent a significant synthetic class of Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. wikipedia.org The inhibition of HDACs by compounds such as benzamide derivatives can result in the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression, potentially leading to anti-tumor effects like cell cycle arrest, differentiation, and apoptosis. wikipedia.org
The general mechanism for benzamide-based HDAC inhibitors involves their interaction with the enzyme's active site. These inhibitors are typically composed of three key structural components: a zinc-binding group that chelates the essential Zn²⁺ ion in the catalytic site, a linker region that spans the hydrophobic channel of the site, and a "cap" group that interacts with the surface of the enzyme. mdpi.com By binding to the zinc ion, these inhibitors block the substrate's access to the catalytic machinery. mdpi.com
Several synthetic benzamide derivatives have been developed and investigated for their HDAC inhibitory activity. Notable examples include:
MS-275 (Entinostat): A selective inhibitor of HDACs 1, 2, and 3. nih.gov
MGCD0103 (Mocetinostat): A Class I selective HDAC inhibitor. nih.gov
M344 [4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide]: An HDAC inhibitor that has shown efficacy in neuroblastoma models by increasing histone acetylation, inducing G0/G1 cell cycle arrest, and activating caspase-mediated cell death. mdpi.com
The deacetylation activity of HDACs is not limited to histones; they also target a wide range of non-histone proteins, including transcription factors and molecular chaperones like heat shock protein 90 (HSP90). nih.govmdpi.com Inhibition of HDAC6, for instance, leads to the accumulation of acetylated HSP90, which in turn causes the degradation of its client proteins that are often crucial for tumor growth. nih.gov
| Compound | Class | Selectivity | Reference |
| MS-275 (Entinostat) | Synthetic Benzamide | HDAC1, HDAC2, HDAC3 | nih.gov |
| MGCD0103 (Mocetinostat) | Synthetic Benzamide | Class I HDACs | nih.gov |
| M344 | Synthetic Benzamide | Not specified | mdpi.com |
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. nih.gov By hydrolyzing these signaling lipids, FAAH terminates their action at cannabinoid receptors and other targets. Inhibition of FAAH increases the endogenous levels of these compounds, a therapeutic strategy explored for pain and inflammation. nih.gov The mechanism of FAAH-mediated hydrolysis involves a catalytic triad (B1167595) of serine residues. Potent inhibitors often act by covalently modifying the catalytic Ser241 residue through mechanisms like carbamylation. nih.gov
While extensive research has been conducted on FAAH inhibitors, the simple benzamide scaffold is not a prominently reported chemical class for this target. The most well-characterized FAAH inhibitors belong to other classes, such as carbamates (e.g., URB597) and ureas (e.g., PF-750). nih.gov However, studies on dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH) have explored complex structures, such as 4-phenyl-thiazole-based analogues, which incorporate amide functionalities, demonstrating that the amide bond can be a component of molecules active at this enzyme. nih.gov These dual inhibitors aim to produce enhanced antinociception by simultaneously increasing levels of endocannabinoids and anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov
Alpha-Glucosidase Inhibition for Metabolic Disorder Management
Alpha-glucosidase is a key intestinal enzyme that catalyzes the final step in the digestion of carbohydrates, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in post-meal blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. nih.gov These agents typically act as competitive inhibitors, blocking the enzyme's active site.
Research has indicated that benzoic acid derivatives can possess anti-diabetic properties. researchgate.net While direct studies on 4-propylbenzamide are limited, more complex molecules incorporating benzamide-related structures have been synthesized and tested for this activity. For example, a series of novel 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netmdpi.comthiazin-2-yl)-N-arylacetamides were found to be potent inhibitors of the α-glucosidase enzyme, with some compounds showing significantly better in vitro activity than the standard drug, acarbose. nih.gov
Cytochrome P450 Enzyme (CYP51) Inhibition in Antifungal Research
The cytochrome P450 enzyme CYP51, also known as sterol 14α-demethylase, is an essential enzyme in the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.gov By inhibiting CYP51, antifungal agents disrupt membrane integrity and inhibit fungal proliferation, making it a primary target for antifungal drug development. bioworld.com
The most prominent class of CYP51 inhibitors are the azole antifungals (e.g., fluconazole, voriconazole). nih.gov Their mechanism of action involves the nitrogen atom of their azole ring coordinating to the heme iron atom at the enzyme's active site. nih.gov This interaction prevents the binding and demethylation of the natural substrate, lanosterol. nih.gov While the benzamide scaffold is not a classic structure for CYP51 inhibition, the search for novel antifungals is ongoing. Recently, a novel tetrazole-based CYP51 inhibitor was discovered that demonstrated broad-spectrum antifungal activity, including against azole-resistant strains, by significantly reducing ergosterol levels in fungal cell membranes. bioworld.com This highlights that non-azole scaffolds can effectively inhibit this enzyme target.
Elucidation of Cellular and Molecular Mechanisms of Action
Receptor Binding Affinities and Modulatory Effects
The benzamide scaffold is a versatile pharmacophore found in numerous drugs that target a variety of receptors, particularly in the central nervous system. Analogues of this compound have shown significant binding affinities for several receptor types, including sigma, dopamine, and serotonin receptors.
Conformationally-flexible benzamide analogues have been identified as a class of compounds with high affinity for sigma-2 (σ₂) receptors and excellent selectivity over sigma-1 (σ₁) receptors. researchgate.net Certain N-substituted benzamides have also been developed as high-affinity ligands for the sigma-1 receptor. mdpi.com In one study, a chloro-substituted benzamide derivative (compound 2) showed a very high affinity for the S1R with a Kᵢ value of 0.6 nM and a selectivity of over 300-fold compared to the S2R. mdpi.com
Furthermore, benzamide derivatives are well-known for their interaction with dopamine and serotonin receptors. For instance, a series of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides was found to bind with high affinity to human dopamine D₄ and serotonin 5-HT₂ₐ receptors. Another analogue, 4-Amino-N-[l-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxy-benzamide, demonstrated potent binding to the 5-HT₄ receptor with an IC₅₀ of 6.47 nM.
| Compound Class/Analogue | Receptor Target | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| Chloro-substituted benzamide (Compound 2) | Sigma-1 (S1R) | Kᵢ = 0.6 nM | mdpi.com |
| Lead benzamide (Compound 1) | Sigma-1 (S1R) | Kᵢ = 3.2 nM | mdpi.com |
| Conformationally-flexible benzamide (Compound 3b) | Sigma-2 (S2R) | Kᵢ = 5-6 nM | researchgate.net |
| 4-Amino-5-chloro-2-methoxy-benzamide derivative | Serotonin 5-HT₄ | IC₅₀ = 6.47 nM |
Interactions with Enzyme Active Sites and Binding Site Occupancy
The molecular interactions between benzamide-containing ligands and the active sites of their target proteins are crucial for their biological activity. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking.
In the context of receptor binding, docking studies of benzamide derivatives in the sigma-1 receptor have revealed key interactions. The binding mode often involves an ionic interaction with an aspartate residue (Asp126) and a key salt bridge with a glutamate (B1630785) residue (Glu172). mdpi.com Additionally, hydrogen bonding with residues such as Tyrosine (Tyr103) can contribute significantly to binding affinity. mdpi.com For aryl benzamide derivatives acting as negative allosteric modulators of the mGluR5 receptor, hydrogen bonds and π–π stacking interactions have been shown to play a critical role in consolidating the conformation of the ligand within the binding site. mdpi.com
Modulation of Signal Transduction Pathways (e.g., PI3K/AKT)
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. Preliminary in silico and in vitro studies have been initiated to determine if this compound or its analogues can modulate the activity of this crucial pathway. However, at present, there is a lack of published data specifically detailing the effects of this compound on the phosphorylation status of key PI3K/AKT pathway components such as AKT, mTOR, or GSK3β. Further research is required to elucidate any potential inhibitory or activatory effects and to determine the specific molecular targets within the cascade.
Impact on Cellular Proliferation, Viability, and Apoptosis Induction
The influence of a compound on cellular proliferation, viability, and its ability to induce programmed cell death (apoptosis) are fundamental indicators of its potential therapeutic utility, particularly in oncology. N-substituted benzamides, a broad class of compounds to which this compound belongs, have been shown in some instances to induce apoptosis in cancer cell lines. For example, the N-substituted benzamide analogue 3-chloroprocainamide (3CPA) has been demonstrated to induce apoptosis in vitro. However, specific studies detailing the effects of this compound on these cellular processes are not yet available in the public domain. Comprehensive in vitro assays, such as MTT or trypan blue exclusion for viability, BrdU incorporation for proliferation, and Annexin V/PI staining for apoptosis, are needed to characterize the cellular impact of this compound.
Medicinal Chemistry and Drug Discovery Applications of 4 Propylbenzamide Analogues
Identification of 4-Propylbenzamide as a Lead Structure in Drug Design
A "lead" compound is a chemical starting point for the development of a new drug, displaying some desirable biological activity. technologynetworks.comarxiv.org The identification of this compound as a lead structure often stems from high-throughput screening of compound libraries against a specific biological target. Its relatively simple and synthetically accessible structure makes it an attractive scaffold for further chemical modification. The propyl group at the para position of the benzamide (B126) provides a crucial lipophilic handle that can influence the compound's interaction with the target protein and its pharmacokinetic properties.
The benzamide moiety itself is a key pharmacophore, capable of forming hydrogen bonds through its amide N-H and carbonyl oxygen, which are critical for binding to many biological targets. nih.gov The presence of the benzene (B151609) ring allows for a variety of substitutions, enabling the fine-tuning of electronic and steric properties to optimize biological activity. The initial "hit" of this compound in a screening campaign provides medicinal chemists with a foundational template upon which to build more potent and selective drug candidates.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
Once a lead compound like this compound is identified, the next critical step is to understand its structure-activity relationship (SAR). patsnap.com SAR studies involve systematically modifying the chemical structure of the lead compound and assessing the impact of these changes on its biological activity. patsnap.com This iterative process provides valuable insights into the key structural features required for optimal performance.
The aromatic ring of this compound is a prime target for modification to enhance potency and selectivity. Substituents on the benzene ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with the target. libretexts.org The nature and position of these substituents are critical.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density of the benzene ring, potentially enhancing interactions with electron-deficient regions of the target protein. libretexts.orglibretexts.org Conversely, EWGs, like nitro (-NO2) or cyano (-CN), decrease the ring's electron density and can form different types of interactions. libretexts.orglibretexts.org
Table 1: Illustrative Impact of Benzene Ring Substitutions on the Potency of this compound Analogues
| Substituent (R) | Position | Electronic Effect | Illustrative Change in Potency (IC₅₀) |
| -H (this compound) | - | Neutral | Baseline |
| -OCH₃ | ortho | Electron-Donating | Potential Increase |
| -Cl | meta | Electron-Withdrawing | Potential Increase/Decrease |
| -NO₂ | para | Strong Electron-Withdrawing | Potential Decrease |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual changes in potency are target-dependent.
The amide portion of this compound offers another avenue for structural modification through alterations to the N-alkyl group. The length and nature of this alkyl chain can significantly impact the compound's bioactivity. nih.gov Increasing the chain length can enhance lipophilicity, which may improve membrane permeability and access to intracellular targets. However, an excessively long chain could lead to non-specific binding or reduced solubility.
Functionalization of the N-alkyl chain introduces further possibilities for optimizing interactions. The incorporation of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can create new hydrogen bonding opportunities with the target protein, potentially leading to a significant increase in binding affinity and potency. researchgate.net
Table 2: Hypothetical Effect of N-Alkyl Chain Modification on the Bioactivity of this compound Analogues
| N-Substitution | Chain Length | Functional Group | Hypothetical Impact on Bioactivity |
| -H | - | None | Baseline |
| -CH₃ | Short | None | Modest change in lipophilicity |
| -CH₂CH₂OH | Short | Hydroxyl | Potential for new hydrogen bonds, increased potency |
| -(CH₂)₅CH₃ | Long | None | Increased lipophilicity, potential for improved cell permeability |
Note: This table provides hypothetical examples to illustrate the principles of N-alkyl chain modification.
Rational Design and Synthesis of New Chemical Entities for Therapeutic Development
The insights gained from SAR studies form the foundation for the rational design of new chemical entities (NCEs) with improved therapeutic profiles. immutoscientific.comnih.gov Rational drug design utilizes computational tools and a deep understanding of the biological target's structure to guide the design of molecules with enhanced efficacy and reduced off-target effects. immutoscientific.comnih.gov
A primary goal of rational drug design is to maximize the on-target activity of a compound while minimizing its interactions with other proteins, which can lead to unwanted side effects. mdpi.com One strategy involves using computational modeling, such as molecular docking, to visualize how this compound analogues bind to the target protein. nih.gov This allows chemists to design modifications that strengthen key interactions with the desired target while simultaneously introducing features that clash with the binding sites of off-target proteins.
Another approach is to fine-tune the physicochemical properties of the molecule, such as its solubility and metabolic stability. patsnap.com By optimizing these properties, the drug is more likely to reach its intended target at a therapeutic concentration and be cleared from the body in a predictable manner. This can involve modifying the molecule to block sites of metabolic breakdown or to enhance its solubility in aqueous environments.
Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse, yet structurally related, compounds. imperial.ac.ukroutledge.com This approach is particularly useful in the lead optimization phase, where it allows for the exploration of a wide range of structural modifications around the this compound scaffold. routledge.com By creating a library of analogues with variations in both the benzene ring substituents and the N-alkyl chain, researchers can efficiently screen for compounds with the most promising biological profiles.
Solid-phase organic synthesis (SPOS) is often employed in combinatorial chemistry, where molecules are built on a solid support. imperial.ac.uk This facilitates the purification of intermediates and allows for the automation of the synthesis process, significantly accelerating the generation of compound libraries. The subsequent screening of these libraries can quickly identify analogues with superior potency, selectivity, and drug-like properties, paving the way for the selection of a clinical candidate.
Therapeutic Potential in Specific Disease Areas
The benzamide scaffold, characterized by a benzene ring attached to an amide functional group, serves as a versatile template in medicinal chemistry. Analogues of this compound, where modifications are made to the core structure, have been the subject of extensive research, leading to the discovery of compounds with significant therapeutic potential across a range of diseases. This exploration has unveiled novel mechanisms of action and structure-activity relationships, paving the way for the development of new classes of therapeutic agents.
The emergence of drug-resistant fungal pathogens has created an urgent need for new antifungal agents. Benzamide derivatives have shown considerable promise in this area, with researchers designing novel analogues that exhibit potent activity against a variety of plant and human fungal pathogens.
One area of development involves the synthesis of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. Within this series, specific compounds have demonstrated significant efficacy. For instance, compound 6h was found to have excellent activity against Alternaria alternata, while compound 6k exhibited a broad spectrum of antifungal activity. valpo.edu Structure-activity relationship (SAR) studies on these compounds revealed that the inclusion of fluorine or chlorine atoms on the benzene ring significantly enhances their antifungal properties. valpo.edu
Another successful approach has been the creation of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives. Compound 3e from this series displayed notable antifungal activity against several plant pathogenic fungi, including Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with efficacy reported to be superior to the commercial fungicide boscalid. nih.gov Molecular dynamics simulations suggest that these compounds may exert their effect by binding to the active site of class II histone deacetylase (HDAC). nih.gov
Further research into N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety has also yielded potent antifungal candidates. Compound 4q showed exceptional activity against B. dothidea, Phomopsis sp., and B. cinerea, outperforming the standard fungicide pyrimethanil. nih.gov Similarly, certain N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, such as compounds 2 and 3a , have demonstrated good to excellent activity against fungi like Pyricularia oryzae and Puccinia recondita. nih.gov The aryl amidine moiety has also been identified as a crucial component for the antifungal activity observed in benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties. researchgate.net
| Compound/Analogue Class | Fungal Target(s) | Key Research Findings | Source(s) |
|---|---|---|---|
| Compound 3e (a 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide) | Alternaria solani, Botrytis cinerea, Sclerotinia sclerotiorum | Showed significant antifungal activity, superior to the positive control boscalid. Potential mechanism via HDAC inhibition. | nih.gov |
| Compound 6h (an N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide) | Alternaria alternata | Exhibited excellent activity with an EC50 value of 1.77 µg/mL. | valpo.edu |
| Compound 6k (an N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide) | Broad spectrum | Demonstrated positive activities against multiple fungi with EC50 values from 0.98 to 6.71 µg/mL. | valpo.edu |
| Compound 4q (an N-phenylbenzamide with a trifluoromethylpyrimidine moiety) | B. dothidea, Phomopsis sp., B. cinerea | Revealed the best antifungal activity, with inhibition rates of 98.5%, 92.0%, and 98.5% respectively. | nih.gov |
| Compounds 2 and 3a (N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides) | Pyricularia oryzae, Puccinia recondita, Erysiphe graminis | Showed good to excellent activities, particularly with electron-withdrawing groups on the phenyl ring. | nih.gov |
The structural versatility of the benzamide core has made it a valuable scaffold in the design of novel anticancer agents that target various hallmarks of cancer. Researchers have successfully developed this compound analogues that function as inhibitors of key cellular pathways involved in cancer progression, including protein kinases, DNA methylation, and developmental signaling pathways.
One notable class of compounds is the 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, which have been investigated as potential protein kinase inhibitors. Among these, compounds 7 and 10 showed significant inhibitory activity against several cancer cell lines. Specifically, they exhibited IC50 values of 1.42 and 1.52 μM, respectively, against HL-60 (human leukemia) cells. mdpi.com Their mechanism of action involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, and they have been shown to inhibit Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). mdpi.com
In the realm of targeted therapy, a novel benzamide derivative, compound 9x , has been identified as a potent and selective inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase and its gatekeeper mutants, which are implicated in non-small cell lung cancer (NSCLC). nih.gov This compound demonstrated superior antiproliferative activities, with GI50 values as low as 9 nM against mutant-transformed cells and an IC50 of 4 nM against the RET mutant protein. nih.gov
Another therapeutic strategy involves the inhibition of DNA methylation. Analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed as inhibitors of DNA methyltransferases (DNMTs). Compounds 12, 16, 31, and 32 from this series showed activity comparable to the parent compound SGI-1027 and were found to be more potent against human DNMT3A than DNMT1. nih.gov These compounds also demonstrated cytotoxicity in the micromolar range against leukemia KG-1 cells. nih.gov
Furthermore, the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is often aberrantly activated in cancer, has been targeted by 4-(2-pyrimidinylamino)benzamide derivatives. Compounds 12af and 12bf were identified as having high potency as Hh signaling inhibitors, making them promising candidates for further evaluation in Hh-driven tumor models.
| Compound/Analogue Class | Mechanism of Action | Cancer Target(s) | Key Research Findings | Source(s) |
|---|---|---|---|---|
| Compounds 7 & 10 (4-methylbenzamide derivatives) | Protein Kinase Inhibition | K562, HL-60, OKP-GS cell lines | Inhibited PDGFRα/β; induced apoptosis and G2/M cell cycle arrest. IC50 values of 1.42 µM (Cmpd 7) and 1.52 µM (Cmpd 10) against HL-60 cells. | mdpi.com |
| Compound 9x | RET Kinase Inhibition | NSCLC-related fusions (KIF5B-RET) and gatekeeper mutants (V804M) | Potent and selective inhibitor with GI50 as low as 9 nM and IC50 of 4 nM. Showed nanomole potency against RET-positive NSCLC cells. | nih.gov |
| Compounds 12, 16, 31, 32 (4-amino-N-(4-aminophenyl)benzamide analogues) | DNA Methylation Inhibition | Leukemia KG-1 cells | Potent inhibitors of human DNMT3A. Induced re-expression of a methylated reporter gene. Showed cytotoxicity in the micromolar range. | nih.gov |
| Compounds 12af & 12bf (4-(2-pyrimidinylamino)benzamide derivatives) | Hedgehog Signaling Pathway Inhibition | Hh-operative tumors | Identified as highly potent inhibitors of the Hh signaling pathway with optimal pharmacokinetic profiles. |
The benzamide scaffold is present in several clinically used drugs that act on the central nervous system (CNS). Research into novel analogues has continued to explore their potential as anticonvulsants, neuroleptics, and modulators of specific neuronal receptors.
A series of 4-aminobenzamides have been evaluated for their anticonvulsant effects. In studies using mouse models of seizures, these compounds were tested for their ability to protect against maximal electroshock seizures (MES) and seizures induced by pentylenetetrazole. mdpi.com One of the most potent compounds identified was d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (12) , which showed a high level of activity with an anti-MES ED50 of 18.02 mg/kg and a protective index of 9.5 in mice. mdpi.com Another analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) , also demonstrated significant activity against MES-induced seizures and exhibited a very high protective index of over 51 in rats when administered orally. nih.gov
Further research has explored 4-nitro-N-phenylbenzamides, which were also effective in the MES test. Specifically, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active than the established antiepileptic drug phenytoin (B1677684) in the MES test in rats. researchgate.net
Beyond anticonvulsant activity, other benzamide derivatives have been investigated for different neuropharmacological properties. The compound MD 790501 was shown to possess potent neuroleptic (antipsychotic) properties, with efficacy similar to or lower than haloperidol (B65202) in various screening procedures. Additionally, benzamide analogues have been identified as a novel class of ligands for neuronal nicotinic receptors (nAChRs). The lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (compound 1) , acts as a negative allosteric modulator, inhibiting the activity of human α4β2 nAChRs, a subtype implicated in various CNS disorders. nih.govnih.gov
Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory agents remains a priority. Analogues of this compound have emerged as promising candidates, acting through various mechanisms to suppress the inflammatory response, including the inhibition of key enzymes and transcription factors.
One mechanism of action for benzamides is the inhibition of the transcription factor NF-kappaB, which regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The N-substituted benzamides metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) have been shown to cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov
Another well-established target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme. A series of novel substituted benzamides related to Parsalmide , a former non-steroidal anti-inflammatory drug (NSAID), have been synthesized. Compound 11b from this series was found to inhibit both COX-1 and COX-2 and was active in a carrageenan-induced rat paw edema model, a classic in vivo assay for anti-inflammatory activity.
Researchers have also developed 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides. Among these, compounds 1e and 1h exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin (B1671933). Their mechanism involves the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. Similarly, novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) , have demonstrated significant anti-inflammatory effects comparable to ibuprofen (B1674241), with a mechanism that includes COX-2 inhibition.
| Compound/Analogue Class | Mechanism of Action | Key Research Findings | Source(s) |
|---|---|---|---|
| Metoclopramide (MCA), 3-Chloroprocainamide (3-CPA) | NF-kappaB Inhibition | Inhibited lipopolysaccharide-induced TNF-α production in a dose-dependent manner. | nih.gov |
| Compound 11b (Parsalmide analogue) | COX-1 and COX-2 Inhibition | Showed in vitro and in vivo anti-inflammatory activity without causing gastric effects at the efficacious dose. | |
| Compounds 1e & 1h (N-phenylcarbamothioylbenzamides) | PGE2 Synthesis Inhibition | Exhibited significantly higher anti-inflammatory activity (up to 61.45% inhibition) compared to indomethacin (22.43%). | |
| 3,4,5-TMBS, 3,4,5-THBS (Gallic acid sulfonamide derivatives) | COX-2 Inhibition | Demonstrated significant anti-inflammatory activity comparable to ibuprofen at concentrations ≥100 nM. |
Prodrug Design and Drug Delivery System Considerations
While many this compound analogues show promising therapeutic activity in vitro, their translation into effective clinical treatments often requires overcoming challenges related to their pharmacokinetic and physicochemical properties. Prodrug design and advanced drug delivery systems are two key strategies employed to enhance the therapeutic potential of these compounds.
A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. This approach can be used to improve properties such as aqueous solubility, membrane permeability, and site-specific targeting, while minimizing premature metabolism. For a potent anticancer or antifungal benzamide analogue with poor water solubility, a hydrophilic moiety like a phosphate (B84403) or a short peptide could be covalently attached, creating a more soluble prodrug that can be administered intravenously. Conversely, to enhance absorption across biological membranes, a lipophilic group could be added to temporarily mask polar functional groups on the benzamide analogue.
Drug delivery systems offer another avenue to optimize the performance of benzamide analogues. Polymer-drug conjugates (PDCs) are a prominent example, where the therapeutic agent is covalently bound to a polymer backbone. This conjugation can significantly increase the drug's circulation time, improve its solubility, and enable controlled release. Polymers such as poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) and polyoxazolines (POx) are often used for this purpose. By incorporating a linker that is sensitive to the microenvironment of a target tissue (e.g., the low pH of a tumor), a PDC carrying a benzamide-based anticancer agent could be designed to release its payload specifically at the site of action, thereby enhancing efficacy and reducing systemic toxicity. These strategies represent a rational approach to drug design, aiming to convert promising lead compounds into viable therapeutic agents.
Advanced Materials Science and Other Research Applications of Propylbenzamides
Utilization in Polymer Chemistry as Additives or Modifiers
The inherent properties of benzamide (B126) derivatives, such as 4-propylbenzamide, make them candidates for use as additives or modifiers in polymer chemistry. Additives are crucial in the plastics industry for enhancing polymer properties, improving processability, and extending the material's lifespan. The addition of specific molecules can modify the bulk and surface properties of polymers.
While extensive public documentation on the specific use of this compound as a polymer additive is limited, related compounds have been investigated for such purposes. For instance, a patent describes the use of 4-methyl-N-propylbenzamide in the surface modification of polyesters. This suggests that the benzamide structure can be integrated into polymer systems to alter their surface characteristics. The modification of polymer surfaces is critical for applications requiring controlled adhesion, biocompatibility, or specific optical properties. The introduction of functional groups via additives like propylbenzamide derivatives can create polymers with tailored functionalities for advanced applications.
The potential for this compound to act as a modifier stems from its molecular structure, which includes a rigid aromatic ring and a flexible propyl group, allowing for various interactions within a polymer matrix. These interactions could potentially influence properties such as thermal stability, mechanical strength, or compatibility between different polymer phases.
Applications in Chromatographic Separations (e.g., as Stationary Phases in Supercritical Fluid Chromatography - SFC)
A significant application of this compound and its derivatives is in the field of analytical chemistry, specifically as stationary phases in Supercritical Fluid Chromatography (SFC). SFC is a powerful separation technique that utilizes a supercritical fluid as the mobile phase, offering advantages in speed and selectivity over traditional high-performance liquid chromatography (HPLC).
Researchers have synthesized a series of phenyl-type stationary phases based on substituted benzamides, including N-propylbenzamide (PB), 4-fluoro-N-propylbenzamide (PB-F), and 4-ethyl-N-propylbenzamide (PB-ET), for use in SFC. These stationary phases are created by bonding the benzamide derivatives to a silica (B1680970) support.
The performance of these stationary phases has been systematically evaluated. Studies using the linear solvation energy relationship (LSER) model have shown that these phenyl-type stationary phases can provide a range of interactions, including hydrogen bonding, dipole-dipole interactions, and dispersive forces. The substituents on the benzene (B151609) ring of the benzamide were found to primarily affect the hydrogen bonding and dipole-dipole interaction capabilities of the stationary phase.
These N-propylbenzamide-based stationary phases have demonstrated excellent performance in the separation of complex mixtures. For example, they have been successfully applied to the separation of natural phenolic compounds, including flavonoids. The unique selectivity offered by these stationary phases, which can be tuned by altering the substituents on the benzamide, allows for the construction of highly orthogonal separation systems when combined with other column chemistries.
| Stationary Phase | Key Interaction Types | Primary Influencing Factor |
|---|---|---|
| N-propylbenzamide (PB) | Hydrogen bonding, Dipole-dipole, Dispersive | Amide group and aromatic ring |
| 4-fluoro-N-propylbenzamide (PB-F) | Enhanced dipole-dipole interactions | Fluorine substituent |
| 4-ethyl-N-propylbenzamide (PB-ET) | Modified dispersive and steric interactions | Ethyl substituent |
Role as a Research Tool in Metabolic Pathway Investigations
This compound serves as a valuable research tool in the investigation of metabolic pathways, particularly in the context of cancer metabolism. Metabolomics, the systematic study of small-molecule metabolites, is a powerful approach to understanding the complex biochemical alterations that occur in diseases like cancer.
N-propylbenzamide has been identified as a metabolite in cancer metabolism studies. The presence and concentration of such metabolites can provide a snapshot of the metabolic state of cells and tissues. By profiling metabolites, researchers can identify dysregulated metabolic pathways that are characteristic of a disease state. For example, altered levels of benzamide derivatives could indicate changes in amino acid or other metabolic pathways that are rewired in cancer cells to support their growth and proliferation.
The use of stable isotope tracing, in conjunction with metabolomics, allows for the detailed mapping of metabolic fluxes through various pathways. While specific studies detailing the use of isotopically labeled this compound as a tracer are not prevalent, its identification as a metabolite suggests its potential utility in such investigations. By tracking the flow of labeled atoms from precursors into metabolites like this compound, scientists can gain insights into the activity of specific enzymes and pathways.
Furthermore, this compound can be used as a chemical tool or a building block for the synthesis of more complex molecules designed to probe specific biological targets. Its structure can be modified to create inhibitors or probes for enzymes involved in metabolic pathways that are of therapeutic interest.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of 4-Propylbenzamide Research
The chemical compound this compound is an organic molecule belonging to the benzamide (B126) class. ontosight.ainih.gov Its structure consists of a benzene (B151609) ring substituted at the fourth position with a propyl group, and a carboxamide group. ontosight.ai While extensive research dedicated exclusively to this compound is not abundant in current academic literature, its significance is primarily understood through its role as a structural core and a synthetic intermediate for more complex molecules with notable biological activities. ontosight.ai The broader class of benzamides, however, has been a subject of intense scientific investigation, revealing a wide spectrum of pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.aiontosight.aiontosight.aiontosight.ai
The academic understanding of this compound is thus largely built upon the foundation of general benzamide chemistry and the specific properties imparted by the 4-propyl substitution. For instance, derivatives such as N,N-bis(4-hydroxyphenyl)-4-propylbenzamide have been synthesized and investigated, highlighting the utility of the this compound moiety as a building block in medicinal chemistry. ontosight.ai The presence and position of the propyl group are understood to influence the compound's physicochemical properties, such as lipophilicity, which can in turn affect its biological interactions and potential as a therapeutic agent. smolecule.com
Emerging Trends and Challenges in Advancing Propylbenzamide Chemistry and Biology
The field of benzamide chemistry is continuously evolving, with several emerging trends that are pertinent to advancing the study of this compound and its derivatives. A significant trend is the rational design of benzamide-based compounds as highly specific therapeutic agents that target particular biological molecules, such as enzymes. nih.gov Researchers are increasingly designing benzamide derivatives as inhibitors of targets like histone deacetylases and tubulin, which are crucial in cancer therapy. nih.govresearchgate.net
A parallel emerging trend is the adoption of green chemistry principles in synthesis. Methodologies such as ultrasound-assisted synthesis are being explored to create benzamide derivatives more efficiently and with less environmental impact. mdpi.com Furthermore, the integration of computational chemistry and in-silico modeling represents a major advancement. nih.gov Techniques like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are now routinely used to forecast the biological activity and pharmacokinetic profiles of new compounds, thereby guiding synthetic efforts and prioritizing candidates for further testing. nih.govjonuns.commdpi.com
Despite these advancements, significant challenges remain. A primary hurdle is the detailed elucidation of structure-activity relationships (SAR), which is essential for optimizing the potency and selectivity of new drug candidates. nih.govvulcanchem.com For many newly synthesized benzamide derivatives, a comprehensive understanding of their specific mechanisms of action at the molecular level is often lacking, necessitating further in-depth biological evaluation. ontosight.aiontosight.ai Overcoming these challenges is crucial for translating promising compounds from the laboratory to clinical applications.
Promising Avenues for Future Therapeutic and Non-Therapeutic Applications
The future for this compound and its derivatives appears promising, with potential applications spanning both therapeutic and non-therapeutic domains. Drawing from the known biological activities of the broader benzamide class, a key avenue for future research is the exploration of this compound derivatives as novel therapeutic agents. ontosight.aiontosight.ai There is significant potential in designing and synthesizing new compounds for evaluation as anticancer, anti-inflammatory, and antimicrobial drugs. ontosight.aiontosight.aiontosight.ai The this compound scaffold can serve as a valuable lead structure or synthetic intermediate in the development of these next-generation medicines. ontosight.aismolecule.comevitachem.com
Beyond medicine, non-therapeutic applications represent another exciting frontier. The structural properties of propyl-substituted benzamides suggest they could be investigated for use in materials science. vulcanchem.comevitachem.com For example, they could potentially serve as modifiers or additives to create polymers with specific desired properties. evitachem.com In the field of organic chemistry, this compound continues to be a useful building block for the synthesis of more complex organic molecules for various research purposes. smolecule.com
Importance of Interdisciplinary Collaboration in Propylbenzamide Research
The successful advancement of research into this compound and its derivatives is intrinsically dependent on robust interdisciplinary collaboration. The journey from a simple chemical scaffold to a functional application requires a convergence of expertise from multiple scientific disciplines.
This collaborative effort typically involves:
Synthetic Organic Chemistry : To devise novel and efficient methods for synthesizing this compound and its derivatives. ontosight.ai
Medicinal Chemistry : To rationally design new molecules with optimized structures for interacting with specific biological targets. ontosight.airesearchgate.net
Pharmacology and Molecular Biology : To conduct in-vitro and in-vivo testing to evaluate the biological activity, efficacy, and mechanism of action of new compounds. ontosight.aizhaojgroup.com
Computational Chemistry : To perform in-silico studies, including molecular docking and pharmacokinetic predictions, which help in understanding interactions at the molecular level and guiding the design process. nih.govjonuns.com
The synergy between these fields is essential for navigating the complexities of drug discovery and materials science. By combining synthetic techniques with biological evaluation and computational modeling, researchers can accelerate the development of new therapeutic agents and innovative materials derived from the this compound scaffold. ontosight.ainih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Propylbenzamide, and how can its purity be validated?
- Methodological Answer : this compound can be synthesized via amidation of 4-propylbenzoic acid using coupling agents like EDCI/HOBt or via direct reaction with ammonia derivatives. Purification typically involves recrystallization or column chromatography. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via H/C NMR (e.g., characteristic amide proton resonance at δ 6.5–7.5 ppm and carbonyl carbon at ~168 ppm). Cross-reference spectral data with databases like Reaxys or SciFinder to confirm novelty or consistency with literature .
Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro assays such as enzyme inhibition (e.g., kinase or protease panels) or antimicrobial susceptibility testing (MIC assays). Use dose-response curves (e.g., 0.1–100 µM range) with positive controls (e.g., known inhibitors). Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to assess significance. Document IC/EC values and compare with structurally similar benzamides (e.g., trifluoromethyl variants in ) to identify structure-activity relationships .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Combine FT-IR (amide I/II bands at ~1650 cm and ~1550 cm), NMR, and mass spectrometry (ESI-MS for molecular ion confirmation). Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) for purity analysis. For polymorph screening, employ X-ray crystallography or DSC to identify thermal stability profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?
- Methodological Answer : Conduct a systematic review of variables such as solvent polarity (DMSO vs. aqueous buffers), cell line viability (e.g., HeLa vs. HEK293), and assay temperature/pH. Use factorial design experiments to isolate confounding factors. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference discrepancies with PubChem bioactivity data for analogous compounds (e.g., ) .
Q. What strategies optimize the metabolic stability of this compound derivatives in preclinical studies?
- Methodological Answer : Introduce substituents like trifluoromethyl or cyclopropyl groups (see ) to enhance lipophilicity and block metabolic hotspots. Assess stability in liver microsome assays (human/rat) and use LC-MS/MS to identify degradation products. Apply QSAR models to predict ADME properties and prioritize derivatives with >90% remaining parent compound after 1-hour incubation .
Q. How should researchers design a comparative study between this compound and its analogs to identify superior pharmacological profiles?
- Methodological Answer : Select analogs with variations in the benzamide core (e.g., halogenation, alkyl chain length). Evaluate pharmacokinetic parameters (AUC, ) in rodent models and toxicity via Ames/MTT assays. Use molecular docking to correlate substituent effects with target binding (e.g., kinase ATP pockets). Apply cluster analysis to group compounds by efficacy-toxicity ratios .
Q. What experimental and computational methods validate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 gene knockout models to confirm target engagement and phosphoproteomics to map downstream signaling. Perform MD simulations to assess ligand-receptor binding dynamics (e.g., RMSD <2 Å for stable complexes). Validate findings with SPR or ITC for binding constants () and compare with negative controls .
Methodological Best Practices
- Replication & Transparency : Follow guidelines for sample preparation (e.g., detailed buffer conditions, staining protocols) and raw data archiving. Use platforms like Zenodo for public dataset deposition .
- Ethical Compliance : For in vivo studies, adhere to protocols for participant/animal selection and IRB approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
